molecular formula C16H17NO5S B6412135 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid CAS No. 1261939-37-0

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

Cat. No.: B6412135
CAS No.: 1261939-37-0
M. Wt: 335.4 g/mol
InChI Key: HMQIRSHCAOMDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with dimethylamine to form 3-(N,N-dimethylsulfamoyl)nitrobenzene.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling with Methoxybenzoic Acid: The final step involves coupling the resulting amine with 5-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the methoxybenzoic acid moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    3-(N,N-Dimethylsulfamoyl)phenylboronic acid: Shares the sulfonamide group but differs in the presence of a boronic acid moiety.

    5-Methoxy-2-nitrobenzoic acid: Similar methoxybenzoic acid structure but contains a nitro group instead of a sulfonamide group.

Uniqueness:

  • The combination of the sulfonamide group with the methoxybenzoic acid moiety provides unique chemical properties, such as enhanced solubility and reactivity.
  • The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-6-4-5-11(10-15)12-7-13(16(18)19)9-14(8-12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQIRSHCAOMDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.